Mirabijalone D

Description

Structure

3D Structure

Properties

IUPAC Name |

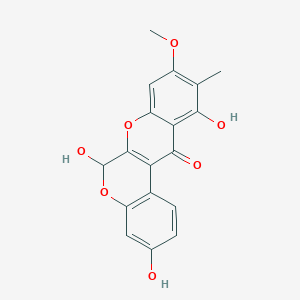

3,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-7-10(23-2)6-12-14(15(7)20)16(21)13-9-4-3-8(19)5-11(9)25-18(22)17(13)24-12/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWMBRRWYKHHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC(=C4)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Mirabijalone D: A Technical Guide to its Chemical Architecture

For Immediate Release

Shanghai, China – November 18, 2025 – Mirabijalone D, a naturally occurring rotenoid isolated from the roots of Mirabilis jalapa, presents a complex and intriguing chemical structure for researchers in drug discovery and natural product chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural elucidation, and known biological context, synthesized from key scientific literature.

Core Chemical Identity

This compound is classified as a rotenone, a class of isoflavonoids known for their diverse biological activities. Its fundamental chemical properties are summarized below, providing a clear reference for researchers.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₈H₁₄O₇ | [1] |

| Molecular Weight | 342.303 g/mol | |

| CAS Number | 485811-84-5 | |

| PubChem CID | 11013288 | [1] |

| IUPAC Name | (6aR,12aR)-2,3-dimethoxy-9-(prop-1-en-2-yl)-6a,12a-dihydro-6H-chromeno[3,4-b]chromene-11,12(5H)-dione | |

| SMILES String | COC1=C(OC)C=C2C(=C1)C(=O)C3=C(O[C@H]4COC(=C(C)C)C=C43)[C@H]2O | |

| InChI Key | InChI=1S/C18H14O7/c1-8(2)3-10-12(21-4)13-11(20)5-9(19)6-14(13)25-15(10)7-18(16(22)23-17(13)14)24-10/h3,5-6,15,18,20H,7H2,1-2,4H3/t15-,18+/m1/s1 |

Structural Elucidation: A Spectroscopic Approach

The definitive structure of this compound was elucidated by Wang Yi-fen and colleagues in their 2002 publication in Helvetica Chimica Acta. The researchers employed a suite of spectroscopic techniques to unravel the molecule's intricate framework.

Experimental Protocols

Isolation and Purification: The dried roots of Mirabilis jalapa were powdered and extracted with 95% ethanol. The resulting extract was partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, eluting with a gradient of chloroform and methanol to yield purified this compound.

Structural Analysis: The structure of this compound was determined through a combination of the following spectroscopic methods:

-

High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS): To determine the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

-

Ultraviolet (UV) Spectroscopy: To analyze the chromophoric system of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (HMQC, HMBC, NOESY) experiments to establish the connectivity and stereochemistry of the atoms.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound as reported in the primary literature.

¹H NMR Spectroscopic Data (in CDCl₃)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 6.51 | s | |

| H-4 | 6.45 | s | |

| H-6α | 4.60 | dd | 12.0, 3.0 |

| H-6β | 4.18 | dd | 12.0, 1.5 |

| H-6a | 4.95 | d | 3.0 |

| H-12a | 4.58 | d | 1.5 |

| 2-OMe | 3.85 | s | |

| 3-OMe | 3.88 | s | |

| H-4' | 4.90 | br s | |

| H-5' | 5.05 | br s | |

| 2'-Me | 1.75 | s |

¹³C NMR Spectroscopic Data (in CDCl₃)

| Carbon | Chemical Shift (δ) ppm |

| 1 | 101.5 |

| 1a | 157.8 |

| 2 | 143.8 |

| 3 | 149.8 |

| 4 | 109.5 |

| 4a | 112.8 |

| 5a | 156.5 |

| 6 | 67.2 |

| 6a | 78.5 |

| 11a | 104.2 |

| 12 | 188.0 |

| 12a | 72.8 |

| 2-OMe | 56.2 |

| 3-OMe | 56.4 |

| 1' | 114.5 |

| 2' | 142.0 |

| 3' | 22.5 |

| 4' | 112.0 |

Biological Activity and Therapeutic Potential

While extensive biological studies specifically on this compound are limited, the broader class of rotenoids from Mirabilis jalapa has demonstrated notable bioactivities. These findings suggest potential avenues for future investigation into the therapeutic applications of this compound.

Rotenoids isolated from Mirabilis jalapa have been reported to exhibit:

-

Anti-HIV Activity: Some rotenoids have shown inhibitory effects against HIV-1 reverse transcriptase.[2][3][4]

-

Antiproliferative and Cytotoxic Effects: Certain compounds from M. jalapa have displayed cytotoxic activity against various cancer cell lines.[5]

-

Antimicrobial and Antifungal Properties: Extracts of M. jalapa containing rotenoids have shown activity against a range of microbial pathogens.[2][3]

The specific contribution of this compound to these activities remains an area for further research.

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of a novel natural product like this compound follows a logical and systematic workflow. This can be visualized as a series of interconnected steps, each providing a crucial piece of the structural puzzle.

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the chemical and potential biological properties of this compound. Further investigation into its specific bioactivities and mechanisms of action is warranted to fully understand its therapeutic potential.

References

An In-depth Technical Guide to the Putative Biosynthesis of Mirabijalone D in Plants

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Mirabijalone D has not yet been fully elucidated in scientific literature. This guide presents a putative pathway constructed from the well-established isoflavonoid biosynthesis pathway and plausible subsequent enzymatic reactions leading to the formation of rotenoids. The later stages of this proposed pathway are hypothetical and await experimental verification.

Introduction to this compound

This compound is a rotenoid, a class of naturally occurring isoflavonoids, isolated from the roots of Mirabilis jalapa, commonly known as the four o'clock plant.[1] Rotenoids are characterized by a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus.[2] These compounds have garnered significant interest due to their diverse biological activities, including insecticidal and potential anticancer properties.[2][3] Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the discovery of novel biocatalysts for synthetic biology applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which leads to the formation of flavonoids and isoflavonoids.

2.1. Phenylpropanoid and Isoflavonoid Pathway

The initial steps of the pathway are well-established in numerous plant species and involve the conversion of the amino acid L-phenylalanine to an isoflavone core.[4][5]

-

Step 1: Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Step 2: Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

Step 3: Activation of p-Coumaric Acid: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to its thioester derivative, p-coumaroyl-CoA.

-

Step 4: Chalcone Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by Chalcone Synthase (CHS) to form naringenin chalcone.

-

Step 5: Isomerization to a Flavanone: Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.

-

Step 6: Formation of the Isoflavone Skeleton: This is a key branching point. Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, catalyzes the 2,3-aryl migration of the B-ring of (2S)-naringenin to produce the isoflavone, genistein.[4]

2.2. Hypothetical Pathway to this compound

The subsequent steps from the isoflavone precursor to this compound are proposed based on the structure of this compound and known enzymatic reactions in plant secondary metabolism.

-

Step 7: Prenylation: An isoflavone precursor, likely a derivative of genistein, undergoes prenylation. A prenyltransferase would catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavone skeleton. This is a common modification in the biosynthesis of complex isoflavonoids.[6]

-

Step 8: Oxidative Cyclization: The prenylated isoflavone is then proposed to undergo oxidative cyclization to form the characteristic five-ring rotenoid core. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) .[3][7]

-

Step 9 & 10: Hydroxylation and Methylation: The rotenoid core would then be subject to further modifications, including hydroxylation and methylation, by specific hydroxylases and O-methyltransferases (OMTs) to yield this compound.

Below is a diagram illustrating the proposed biosynthetic pathway.

Quantitative Data

Currently, there is no published quantitative data regarding the enzymatic kinetics, precursor concentrations, or product yields specifically for the biosynthesis of this compound. Research in this area is required to understand the efficiency and regulation of this pathway.

Experimental Protocols for Pathway Elucidation

The elucidation of the proposed biosynthetic pathway for this compound in Mirabilis jalapa would require a multi-faceted approach, combining techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

4.1. Identification of Candidate Genes using Transcriptomics

-

Objective: To identify candidate genes encoding the enzymes in the this compound biosynthetic pathway.

-

Methodology:

-

Plant Material: Collect root tissues of Mirabilis jalapa, where this compound is known to accumulate, at different developmental stages or after elicitor treatment (e.g., with methyl jasmonate) to induce the expression of biosynthetic genes.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.[8][9]

-

De Novo Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting unigenes by comparing their sequences against public databases (e.g., NCBI, UniProt) to identify genes with homology to known biosynthetic enzymes (e.g., prenyltransferases, cytochrome P450s, O-methyltransferases).

-

Co-expression Analysis: Analyze the gene expression patterns across different samples. Genes that are co-expressed with known isoflavonoid biosynthesis genes (e.g., PAL, CHS) are strong candidates for being involved in the downstream pathway.[10]

-

4.2. Functional Characterization of Candidate Enzymes

-

Objective: To confirm the enzymatic function of the candidate genes identified through transcriptomics.

-

Methodology:

-

Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes from Mirabilis jalapa cDNA and clone them into an appropriate expression vector. Express the recombinant proteins in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.[1][11][12]

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag or GST-tag).

-

In Vitro Enzyme Assays: Perform enzyme assays using the purified recombinant proteins and the proposed substrates. For example, to test a candidate prenyltransferase, incubate the enzyme with genistein and DMAPP.

-

Product Identification: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the product.

-

4.3. In Vivo Pathway Validation

-

Objective: To validate the function of candidate genes within the plant.

-

Methodology:

-

Virus-Induced Gene Silencing (VIGS): Use VIGS to transiently silence the expression of candidate genes in Mirabilis jalapa. A reduction in the accumulation of this compound or its intermediates in the silenced plants would provide strong evidence for the gene's involvement in the pathway.

-

Metabolite Profiling: Analyze the metabolite profiles of the genetically modified plants using LC-MS to identify the accumulation of pathway intermediates or a decrease in the final product.

-

Below is a diagram illustrating a general workflow for the elucidation of the this compound biosynthetic pathway.

References

- 1. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stjohns.edu [stjohns.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. plantiSMASH: automated identification, annotation and expression analysis of plant biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Cytotoxic Effects of Mirabilis jalapa Extracts: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the cytotoxic effects of various extracts derived from Mirabilis jalapa, the "four o'clock flower." This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this plant, particularly in the field of oncology. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms of action.

Mirabilis jalapa has a long history in traditional medicine for treating a range of ailments.[1] Modern scientific investigations have begun to validate some of these traditional uses, with a growing body of evidence pointing to the cytotoxic and potential anticancer properties of its extracts.[2] These extracts have been shown to induce cell death in various cancer cell lines, suggesting a promising avenue for the development of novel therapeutic agents.[2] The cytotoxic activity is often attributed to the presence of various bioactive compounds, including ribosome-inactivating proteins (RIPs), alkaloids, flavonoids, and phenolic compounds.[3][4]

Quantitative Data Summary

The cytotoxic efficacy of Mirabilis jalapa extracts has been quantified across numerous studies using different plant parts, extraction solvents, and cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% lethal concentration (LC50) values, providing a comparative look at the potency of these extracts.

| Plant Part | Extract Type | Cell Line/Model | IC50/LC50 Value | Reference |

| Leaves | Methanolic | Brine Shrimp (Artemia salina) | LC50: 1.45 μg/mL (Butanol fraction) | [5] |

| Flowers | Ethanolic | HepG2 (Hepatocarcinoma) | IC50: 187.79 ± 4.13 ppm | [6] |

| Flowers | Alkaloid Fraction | HepG2 (Hepatocarcinoma) | IC50: 100.21 ± 5.67 ppm | [6] |

| Leaves | Protein Fraction | HeLa (Cervical Cancer) | LC50: 0.65 mg/mL | [2][7] |

| Leaves | Protein Fraction | Raji (Burkitt's Lymphoma) | LC50: 1.815 mg/mL | [2][7] |

| Leaves | Protein Fraction | T47D (Breast Cancer) | LC50: 0.36 μg/mL | [2] |

| Leaves | Protein Fraction | SiHa (Cervical Cancer) | LC50: 5.6 μg/mL | [2] |

| Bark | Petroleum Ether | Brine Shrimp (Artemia salina) | LC50: 8.12 μg/mL | [2] |

| Seeds | Protein Fractions | Vero (Normal Kidney Cells) | IC50: 50.12 μg/mL (60-90% ammonium sulfate fraction) | [8] |

Experimental Protocols

The following are detailed methodologies for commonly employed assays to evaluate the cytotoxic effects of Mirabilis jalapa extracts.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in a final volume of 100 µL of culture medium per well. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment with Extract: Prepare serial dilutions of the Mirabilis jalapa extract in culture medium. Remove the old medium from the wells and add 100 µL of the various extract concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2. The incubation time will depend on the cell line and the specific research question.

-

Addition of MTT Reagent: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

The IC50 value, the concentration of the extract that causes a 50% reduction in cell viability, can then be determined by plotting the percentage of cell viability against the extract concentration.

-

Brine Shrimp Lethality Assay (BSLA)

This is a simple, rapid, and cost-effective bioassay for screening the cytotoxic properties of plant extracts.

Principle: The assay is based on the ability of a toxic substance to kill the nauplii (larvae) of the brine shrimp, Artemia salina. The number of dead nauplii is proportional to the toxicity of the extract.

Protocol:

-

Hatching of Brine Shrimp Eggs: Add brine shrimp eggs to a container with artificial seawater (typically 38 g of sea salt per liter of distilled water). Provide aeration and a light source. The nauplii will hatch within 24-48 hours.

-

Preparation of Test Solutions: Dissolve the Mirabilis jalapa extract in a small amount of a suitable solvent (e.g., DMSO) and then dilute with artificial seawater to prepare a stock solution. From this stock, create a series of dilutions to achieve the desired test concentrations (e.g., 10, 100, 1000 µg/mL).

-

Exposure of Nauplii: Transfer a specific number of nauplii (usually 10-15) into each well of a 24-well plate or small vials containing the different concentrations of the extract solution. Include a negative control (seawater with the solvent) and a positive control (a known toxin like potassium dichromate).

-

Incubation: Incubate the plates for 24 hours under a light source.

-

Counting of Survivors: After 24 hours, count the number of surviving (motile) nauplii in each well.

-

Data Analysis: Calculate the percentage of mortality for each concentration using the following formula:

-

% Mortality = (Number of Dead Nauplii / Total Number of Nauplii) x 100

-

The LC50 value, the concentration of the extract that causes 50% mortality of the nauplii, is then determined using probit analysis or by plotting the percentage of mortality against the logarithm of the extract concentration.

-

Signaling Pathways of Cytotoxicity

The cytotoxic effects of Mirabilis jalapa extracts, particularly those containing ribosome-inactivating proteins, are primarily mediated through the induction of apoptosis, or programmed cell death.[7][8] Evidence for apoptosis includes observed morphological changes in cells, such as chromatin condensation and DNA fragmentation.[8] The underlying molecular mechanism involves the activation of a cascade of enzymes called caspases.

One study has shown that mirabijalone, a compound from Mirabilis jalapa, induces the caspase-3 pathway, leading to increased apoptotic activity. Furthermore, protein fractions from M. jalapa have been observed to decrease the expression of the anti-apoptotic protein Bcl-2.[7] This suggests that the extracts may modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, ultimately favoring cell death.

While the precise signaling cascade is still under investigation, the available evidence points towards the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is typically initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the key executioner caspase, caspase-3.

Conclusion

The extracts of Mirabilis jalapa demonstrate significant cytotoxic effects against a variety of cancer cell lines and in model organisms. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis, likely through the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade. The data and protocols presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of Mirabilis jalapa. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways involved, which could pave the way for the development of novel and effective anticancer therapies derived from this remarkable plant.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. phytojournal.com [phytojournal.com]

- 3. thaiscience.info [thaiscience.info]

- 4. Alkaloid fraction of Mirabilis jalapa Linn. flowers has low cytotoxicity and increases iron absorption through Erythropoietin-Matriptase-2-Hepcidin pathway in iron deficiency Hepatocarcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] PROTEINS FROM MIRABILIS JALAPA POSSESS ANTICANCER ACTIVITY VIA AN APOPTOTIC PATHWAY | Semantic Scholar [semanticscholar.org]

- 7. Anti-inflammatory activity of aqueous extract of Mirabilis jalapa Linn. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Mirabijalone D: An Uncharted Territory in Antifungal Research

Despite extensive investigation of scientific literature, there is currently no available data on the antifungal properties of Mirabijalone D. This comprehensive review sought to collate and present an in-depth technical guide on its antifungal activities, including quantitative data, experimental protocols, and effects on fungal signaling pathways. However, a thorough search of available scientific databases and publications has revealed a significant gap in the research landscape concerning the specific antifungal effects of this compound.

This compound is a known rotenoid, a class of heterocyclic organic compounds, which has been isolated from the plant Boerhavia diffusa. While this plant and its extracts have been the subject of various pharmacological studies, and some related rotenoids known as boeravinones have shown preliminary evidence of antifungal activity against certain dermatophytes, this compound itself remains uninvestigated in this regard.

This report must therefore conclude that the core requirements for a technical guide—quantitative data on antifungal efficacy, detailed experimental methodologies for its assessment, and elucidated signaling pathways of its mechanism of action—cannot be fulfilled at this time due to the absence of primary research on the topic.

Future Directions

The lack of information on the antifungal properties of this compound presents a clear opportunity for future research. Given that related compounds from Boerhavia diffusa have demonstrated antifungal potential, it is plausible that this compound may also possess such activities.

A foundational study to address this knowledge gap would involve the following workflow:

Anti-HIV Activity of Rotenoids from Mirabilis jalapa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabilis jalapa, commonly known as the four o'clock flower, has been a subject of interest in traditional medicine for its various therapeutic properties. Phytochemical investigations of this plant have revealed the presence of a diverse range of secondary metabolites, including a class of compounds known as rotenoids. Several studies have suggested that rotenoids isolated from the roots of Mirabilis jalapa possess potent inhibitory activity against the human immunodeficiency virus type 1 (HIV-1), primarily by targeting the viral enzyme reverse transcriptase. This technical guide provides a comprehensive overview of the anti-HIV activity of these rotenoids, summarizing the available data, detailing relevant experimental protocols, and visualizing key processes.

Data Presentation

| Compound | Source | Target | Activity |

| 1,2,3,4-tetrahydro-1-methylisoquinoline-7,8-diol | Roots of M. jalapa | HIV-1 Reverse Transcriptase | 48% inhibition at 210 µg/ml[1][2] |

| Mirabijalone A | Roots of M. jalapa | HIV-1 Reverse Transcriptase | Potent inhibitor (quantitative data not available) |

| Mirabijalone B | Roots of M. jalapa | HIV-1 Reverse Transcriptase | Potent inhibitor (quantitative data not available) |

| Mirabijalone C | Roots of M. jalapa | HIV-1 Reverse Transcriptase | Potent inhibitor (quantitative data not available) |

| Mirabijalone D | Roots of M. jalapa | HIV-1 Reverse Transcriptase | Potent inhibitor (quantitative data not available) |

| Boeravinone C | Roots of M. jalapa | HIV-1 Reverse Transcriptase | Potent inhibitor (quantitative data not available) |

| Boeravinone F | Roots of M. jalapa | HIV-1 Reverse Transcriptase | Potent inhibitor (quantitative data not available) |

| 9-O-methyl-4-hydroxyboeravinone B | Roots of M. jalapa | HIV-1 Reverse Transcriptase | Potent inhibitor (quantitative data not available) |

Experimental Protocols

Isolation of Rotenoids from Mirabilis jalapa

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques.

a. Plant Material and Extraction:

-

Air-dried and powdered roots of Mirabilis jalapa are subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period.

-

The solvent is then evaporated under reduced pressure to obtain a crude extract.

b. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The fractions are concentrated, and the chloroform and ethyl acetate fractions, which are typically rich in rotenoids, are selected for further purification.

c. Chromatographic Separation:

-

The selected fractions are subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions with similar TLC profiles are pooled together.

d. Purification:

-

The pooled fractions are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure rotenoids (Mirabijalones A-D, Boeravinone C, Boeravinone F, etc.).

-

The structures of the isolated compounds are then elucidated using spectroscopic methods like NMR (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a representative protocol for a non-radioactive HIV-1 RT inhibition assay.

a. Principle: This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 reverse transcriptase. The enzyme synthesizes a DNA strand using a poly(A) template and an oligo(dT) primer, and the newly synthesized DNA is quantified.

b. Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2)

-

Poly(A) template and Oligo(dT) primer

-

Biotin-dUTP and dNTP mix

-

Streptavidin-coated microplates

-

Peroxidase-labeled anti-digoxigenin antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., H2SO4)

-

Test compounds (rotenoids) and control inhibitors (e.g., Nevirapine)

c. Procedure:

-

Prepare serial dilutions of the test compounds and controls.

-

In a microplate, add the reaction buffer, template/primer, dNTP mix, and biotin-dUTP.

-

Add the test compounds or controls to the respective wells.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and transfer the contents to a streptavidin-coated microplate.

-

Incubate to allow the biotinylated DNA to bind to the streptavidin.

-

Wash the plate to remove unbound components.

-

Add the peroxidase-labeled anti-digoxigenin antibody and incubate.

-

Wash the plate again.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).

-

Calculate the percentage of inhibition and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the toxicity of the compounds on host cells.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

b. Materials:

-

Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds (rotenoids)

c. Procedure:

-

Seed the cells in a 96-well plate at a specific density and incubate overnight.

-

Prepare serial dilutions of the test compounds.

-

Add the test compounds to the cells and incubate for a period that mimics the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and the CC50 value (the concentration of the compound that reduces cell viability by 50%).

Mandatory Visualizations

Caption: Workflow for the isolation and anti-HIV evaluation of rotenoids from Mirabilis jalapa.

Caption: The HIV-1 replication cycle and the target of rotenoids from Mirabilis jalapa.

Conclusion

The rotenoids isolated from Mirabilis jalapa represent a promising class of natural compounds with potential anti-HIV activity. The primary mechanism of action appears to be the inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. While qualitative reports suggest potent activity, a notable gap exists in the literature regarding specific quantitative data (IC50 and EC50 values) for these compounds. Further research is warranted to quantify the anti-HIV efficacy and cytotoxicity of mirabijalones and boeravinones to fully assess their therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such investigations and contribute to the development of novel antiretroviral agents from natural sources.

References

Methodological & Application

Application Notes and Protocols: Extraction of Mirabijalone D from Mirabilis jalapa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabijalone D is a rotenoid isolated from the roots of Mirabilis jalapa, a plant commonly known as the four-o'clock flower. Rotenoids are a class of naturally occurring compounds known for their insecticidal and piscicidal properties, and more recently, they have garnered interest for their potential pharmacological activities, including anticancer effects. This compound, along with its analogs (mirabijalone A-C), was first identified in 2002. These compounds are of significant interest to researchers in natural product chemistry and drug discovery for their unique structures and potential therapeutic applications.

This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the roots of Mirabilis jalapa, based on the original isolation studies and general phytochemical practices.

Data Presentation

Currently, specific quantitative yield data for the extraction of this compound from Mirabilis jalapa roots is not extensively reported in publicly available literature. The initial isolation was focused on structure elucidation. However, typical yields for rotenoids from plant materials can vary widely depending on the plant's geographical origin, age, and the extraction method employed. For context, general methanolic extraction of Mirabilis jalapa roots has been reported to yield around 15-16% of crude extract. The subsequent purification steps will significantly reduce the final yield of the pure compound.

| Parameter | Value | Reference |

| Plant Material | Dried, powdered roots of Mirabilis jalapa | [1][2] |

| Initial Extraction Solvent | 95% Ethanol | [2] |

| Crude Methanolic Extract Yield | ~15.23% w/w | [3] |

| Purified this compound Yield | Data not available | |

| Key Analytical Techniques | Column Chromatography, TLC, HPLC, NMR, MS | [1][2] |

Experimental Protocols

The following protocols are based on the established methods for isolating rotenoids from Mirabilis jalapa roots.

Plant Material Preparation

-

Collection and Identification: Collect fresh roots of Mirabilis jalapa. Ensure proper botanical identification.

-

Cleaning and Drying: Thoroughly wash the roots with water to remove soil and debris. Air-dry the roots in a well-ventilated area, preferably in the shade, until they are brittle.

-

Grinding: Grind the dried roots into a coarse powder using a mechanical grinder.

Extraction of Crude Rotenoid Mixture

This protocol utilizes a sequential extraction with solvents of increasing polarity to remove fats and pigments before extracting the desired rotenoids.

-

Defatting:

-

Macerate the powdered root material (e.g., 1 kg) in petroleum ether (3 x 3 L) for 24 hours each time at room temperature. This step removes nonpolar compounds like fats and waxes.

-

Discard the petroleum ether extracts.

-

Air-dry the defatted plant material.

-

-

Ethanolic Extraction:

-

Extract the air-dried, defatted root powder with 95% ethanol (3 x 5 L) at room temperature for 48 hours for each extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

-

Fractionation of the Crude Extract

The crude ethanolic extract is partitioned to separate compounds based on their polarity.

-

Solvent-Solvent Partitioning:

-

Suspend the crude ethanolic extract in water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

The rotenoids, including this compound, are expected to be concentrated in the chloroform and ethyl acetate fractions.

-

Concentrate each fraction using a rotary evaporator.

-

Isolation and Purification of this compound

Column chromatography is the primary method for isolating individual compounds from the enriched fractions.

-

Silica Gel Column Chromatography of the Chloroform Fraction:

-

Prepare a silica gel (60-120 mesh) column packed in n-hexane.

-

Adsorb the dried chloroform fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

-

Collect fractions of 20-25 mL and monitor the separation by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Use pre-coated silica gel TLC plates.

-

Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions containing compounds with similar Rf values to mirabijalones.

-

-

Further Purification by Column Chromatography and/or Preparative HPLC:

-

Subject the pooled fractions containing the compound of interest to further column chromatography using a finer grade of silica gel (230-400 mesh) and a more refined gradient of solvents.

-

For final purification to obtain high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase is recommended.

-

Structure Elucidation

The structure of the isolated pure compound should be confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HR-MS).

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the purification process for this compound.

References

Application Note: Quantification of Mirabijalone D using High-Performance Liquid Chromatography

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mirabijalone D, a rotenoid isolated from Mirabilis jalapa. As a specific validated method for this compound is not widely available, this protocol has been developed based on established methods for the analysis of structurally similar rotenoids, such as rotenone and deguelin. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis, intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a member of the rotenoid family of compounds, which are known for their insecticidal and potential pharmacological properties. These compounds have been isolated from the roots of Mirabilis jalapa. Accurate quantification of this compound is essential for quality control of herbal preparations, pharmacokinetic studies, and for exploring its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of such compounds in complex matrices. This application note presents a robust starting point for the development and validation of an HPLC method for this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (optional, for pH adjustment of the mobile phase).

-

Filters: 0.45 µm syringe filters for sample preparation.

-

Standard: Purified this compound (as a reference standard).

Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in methanol to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

For the analysis of this compound in plant material (e.g., roots of Mirabilis jalapa):

-

Drying and Grinding: The plant material is dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder.

-

Extraction: A known amount of the powdered plant material (e.g., 1 g) is extracted with a suitable solvent such as methanol or a mixture of chloroform and methanol. Sonication or maceration can be employed to enhance extraction efficiency.

-

Filtration: The extract is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system to remove particulate matter.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and can be optimized as needed:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water (optionally with 0.1% formic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 50% B; 5-20 min: 50-80% B; 20-25 min: 80% B; 25-30 min: 80-50% B (return to initial conditions) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 294 nm (based on the UV absorbance of rotenoids) |

Data Presentation

The quantitative data for this compound should be summarized in a clear and structured table. An example is provided below:

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 15.2 | 150,000 | 10.0 |

| Standard 2 | 15.2 | 310,000 | 20.0 |

| Sample 1 | 15.3 | 225,000 | 15.0 |

| Sample 2 | 15.2 | 180,000 | 12.0 |

Experimental Workflow Diagram

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Diagram (Hypothetical)

While the specific signaling pathway of this compound is not detailed in the provided context, a hypothetical pathway for a natural product with therapeutic potential can be illustrated as follows:

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The proposed HPLC method provides a solid foundation for the quantification of this compound. It is recommended that the method be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended application. This includes determining the limit of detection (LOD) and limit of quantification (LOQ). The provided protocol and diagrams serve as a valuable resource for researchers and scientists working with this compound and other related rotenoids.

Application Note: In Vitro Cytotoxicity Assessment of Mirabijalone D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabijalone D is a naturally occurring rotenone isoflavonoid isolated from the root of Mirabilis jalapa. Rotenoids, including the well-studied compound rotenone, are known to exhibit cytotoxic properties primarily through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This disruption of cellular respiration leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and can ultimately trigger apoptotic cell death. Given this mechanism, this compound is a compound of interest for its potential as a cytotoxic agent, particularly in the context of anticancer drug discovery.

This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Mechanism of Action: Proposed Signaling Pathway

The cytotoxic activity of rotenoids like this compound is primarily initiated by the inhibition of Complex I in the mitochondrial electron transport chain. This leads to a cascade of downstream events culminating in apoptosis.

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Data Presentation

The following tables summarize hypothetical cytotoxicity data for this compound, using the known activity of the related compound, rotenone, as a reference. This data is for illustrative purposes to guide expected outcomes. IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit cell viability by 50%.

Table 1: IC50 Values of this compound in Various Cell Lines (MTT Assay)

| Cell Line | Type | This compound IC50 (µM) [Hypothetical] | Reference Compound (Rotenone) IC50 (µM) |

| MCF-7 | Human Breast Adenocarcinoma | 0.5 - 5.0 | ~1.0 - 10.0 |

| A549 | Human Lung Carcinoma | 1.0 - 10.0 | ~5.0 - 15.0 |

| HCT116 | Human Colon Carcinoma | 0.1 - 2.0 | ~0.5 - 5.0 |

| LoVo | Human Colon Adenocarcinoma | 5.0 - 20.0 | ~10.0 - 50.0[1] |

| FHC | Normal Human Colon Epithelial | > 50 | > 100[1] |

| CRL-1790 | Normal Human Colon | > 50 | No significant effect at 10 µM[2][3] |

Table 2: Lactate Dehydrogenase (LDH) Release Data

| Concentration of this compound (µM) | % Cytotoxicity (Relative to Max Lysis) |

| 0 (Vehicle Control) | < 5% |

| 0.1 | 8% |

| 1.0 | 25% |

| 10.0 | 60% |

| 100.0 | 95% |

| Triton X-100 (Positive Control) | 100% |

Experimental Protocols

General Preparation of this compound Stock Solution

Due to the hydrophobic nature of many natural products, proper solubilization is critical.

-

Solvent Selection : Dimethyl sulfoxide (DMSO) is the recommended solvent.

-

Stock Concentration : Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% DMSO.

-

Storage : Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.

-

Working Solutions : Prepare fresh serial dilutions of the stock solution in complete cell culture medium immediately before each experiment. Ensure the final concentration of DMSO in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is outlined below.

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., FHC).

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

This compound stock solution (in DMSO).

-

MTT solution (5 mg/mL in sterile PBS, filtered).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Sterile 96-well flat-bottom plates.

-

Microplate reader (capable of measuring absorbance at ~570 nm).

Procedure:

-

Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of this compound in complete medium. A suggested concentration range, based on rotenone data, is 0.01 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "medium only" blank control.

-

Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization : Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Subtract the average absorbance of the "medium only" blank from all other readings.

-

Calculate the Percentage Viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the % Viability against the log of this compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of cytotoxicity.

Materials:

-

Selected cell lines and culture medium.

-

This compound stock solution (in DMSO).

-

Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer).

-

Sterile 96-well flat-bottom plates.

-

Microplate reader (capable of measuring absorbance at ~490 nm and a reference wavelength of ~680 nm).

Procedure:

-

Cell Seeding and Treatment : Follow steps 1-4 of the MTT assay protocol.

-

Prepare Controls : In addition to the vehicle control, prepare the following controls on the same plate:

-

Spontaneous LDH Release : Cells treated with vehicle only.

-

Maximum LDH Release : Cells treated with the lysis buffer provided in the kit (typically 45-60 minutes before the end of the incubation period). This serves as the 100% cytotoxicity control.

-

Medium Background : Medium only, no cells.

-

-

Sample Collection : At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

-

LDH Reaction : Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatants.

-

Incubate for up to 30 minutes at room temperature, protected from light.

-

Stop Reaction : Add 50 µL of Stop Solution to each well.

-

Absorbance Reading : Measure the absorbance at 490 nm and 680 nm (background).

Data Analysis:

-

Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

-

Subtract the average absorbance of the "medium background" control from all other readings.

-

Calculate the Percentage Cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

Plot % Cytotoxicity against the log of this compound concentration to determine the IC50 value.

References

- 1. Rotenone restrains the proliferation, motility and epithelial–mesenchymal transition of colon cancer cells and the tumourigenesis in nude mice via PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rotenone restrains colon cancer cell viability, motility and epithelial-mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of Mirabijalone D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of cell-based assays to characterize the potential anti-inflammatory and anticancer activities of Mirabijalone D, a rotenoid compound. The following sections offer step-by-step methodologies, data presentation guidelines, and visual representations of key pathways and workflows.

Anti-inflammatory Activity of this compound

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery. Additionally, the production of inflammatory mediators like nitric oxide (NO) by macrophages is a hallmark of the inflammatory response.

Inhibition of NF-κB Activation

This assay evaluates the ability of this compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus. A common method is to use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[1]

Signaling Pathway: NF-κB Activation

References

Application Note & Protocol: Development of an Antiproliferative Assay for Mirabijalone D

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel antiproliferative agents are cornerstones of cancer research and drug development. Antiproliferative assays are essential in vitro tools used to evaluate the ability of a compound to inhibit cell growth. This document provides a detailed protocol for establishing a robust and reliable antiproliferative assay for a novel compound, Mirabijalone D. The Sulforhodamine B (SRB) assay is presented here as the primary method due to its sensitivity, reproducibility, and broad applicability. This protocol outlines the necessary steps from cell line selection and maintenance to data analysis and interpretation, enabling the characterization of the cytotoxic and cytostatic effects of this compound.

Principle of the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein.[1] Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[1] The amount of bound dye is directly proportional to the total protein mass, which is, in turn, proportional to the number of viable cells. This assay is independent of cellular metabolic activity and therefore less prone to interference from compounds that may alter metabolic pathways. The protocol involves fixing the cells with trichloroacetic acid (TCA), staining with SRB, washing away unbound dye, and then solubilizing the bound dye for measurement of optical density.[2]

Materials and Reagents

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Inverted microscope

-

Microplate reader (540 nm absorbance)

-

Multichannel pipette

-

Serological pipettes

-

Sterile pipette tips

-

96-well flat-bottom cell culture plates

-

Sterile tubes (5 mL, 15 mL, 50 mL)

-

Reservoirs

Reagents:

-

Selected cancer cell line(s) (e.g., MCF-7, A549, PC-3)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)[3]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), sterile

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

1% (v/v) Acetic acid in water

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line Culture: Culture chosen cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]

-

Subculturing: Passage the cells regularly to maintain them in the logarithmic growth phase.[4] This is typically done when cells reach 80-90% confluency.

-

Cell Seeding:

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Treatment with this compound

-

Compound Preparation: Prepare a series of dilutions of this compound from the stock solution using serum-free medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).

-

Cell Treatment:

-

After the 24-hour incubation period, remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the solvent at the same concentration used for the drug dilutions.

-

Untreated Control: Cells in complete medium only.

-

Blank: Wells containing medium but no cells, to be used for background subtraction.

-

-

Incubate the treated plates for the desired exposure time (e.g., 48 or 72 hours).

-

SRB Assay Protocol

-

Cell Fixation:

-

Washing:

-

Staining:

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.[1]

-

-

Washing:

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[2]

-

Allow the plates to air-dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Place the plates on a shaker for 10-15 minutes to ensure complete dissolution of the dye.

-

Measure the absorbance (Optical Density, OD) at 540 nm using a microplate reader.

-

Data Presentation and Analysis

Calculation of Growth Inhibition

The percentage of cell growth inhibition is calculated using the following formula:

% Growth Inhibition = [ 1 - ( (OD_treated - OD_blank) / (OD_vehicle - OD_blank) ) ] * 100

Where:

-

OD_treated: Absorbance of the well with cells treated with this compound.

-

OD_vehicle: Absorbance of the well with cells treated with the vehicle control.

-

OD_blank: Absorbance of the well with medium only.

Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that causes a 50% inhibition of cell growth. This value is determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Data Summary Table

Summarize the antiproliferative activity of this compound across different cell lines in a clear, tabular format.

| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |

| MCF-7 (Breast Cancer) | Insert Value | Insert Value |

| A549 (Lung Cancer) | Insert Value | Insert Value |

| PC-3 (Prostate Cancer) | Insert Value | Insert Value |

| HCT116 (Colon Cancer) | Insert Value | Insert Value |

Visualizations

Experimental Workflow

Caption: Workflow diagram of the Sulforhodamine B (SRB) antiproliferative assay.

Hypothetical Signaling Pathway for Proliferation

The following diagram illustrates a hypothetical signaling pathway that is often implicated in cell proliferation. Further studies would be required to determine if this compound interacts with any of these components.

Caption: Hypothetical MAPK/ERK signaling pathway involved in cell proliferation.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background in blank wells | Contamination of medium or reagents. | Use fresh, sterile reagents and maintain aseptic technique. |

| Low absorbance readings | Low cell seeding density; insufficient incubation time. | Optimize cell number per well; increase incubation time with the compound. |

| Inconsistent results between wells | Uneven cell seeding; cell detachment during washing. | Ensure a single-cell suspension before seeding; perform washing steps gently. |

| Compound precipitation in medium | Poor solubility of this compound. | Test different solvents; sonicate the stock solution; use serum-free medium for dilutions. |

Conclusion

This application note provides a comprehensive protocol for the development and execution of an SRB-based antiproliferative assay to characterize this compound. By following this detailed methodology, researchers can obtain reliable and reproducible data on the dose-dependent inhibitory effects of this novel compound on various cancer cell lines. The resulting IC50 values will be crucial for the preliminary assessment of this compound's potential as an anticancer agent and for guiding future mechanism-of-action studies.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential Guide to Cancer Cell Lines Culture Protocols - Alpha Lifetech [alpha-lifetech.com]

- 4. horizondiscovery.com [horizondiscovery.com]

- 5. SRB assay for measuring target cell killing [protocols.io]

Application Notes and Protocols for Testing the Antifungal Activity of Mirabijalone D

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Mirabijalone D, a putative novel chemical entity, presents a potential candidate for antifungal therapy. This document provides a comprehensive set of protocols to systematically evaluate the antifungal activity of this compound, determine its potency, and elucidate its potential mechanism of action. The following protocols are based on established methodologies for antifungal susceptibility testing and are intended to guide researchers in the preliminary in vitro assessment of this compound.

I. Determination of Antifungal Potency

The initial assessment of an antifungal candidate involves determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] A widely used method for determining the MIC of antifungal agents is the broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[2][3][4][5][6][7]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[8]

-

Prepare a suspension of fungal cells or conidia in sterile saline or RPMI 1640 medium.

-

Adjust the inoculum concentration to approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.[9]

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI 1640 medium to achieve a range of desired concentrations.[4]

-

Include a positive control (a known antifungal drug, e.g., fluconazole, amphotericin B) and a negative control (medium with the solvent used for this compound).[10]

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 24-48 hours. The incubation time may need to be extended for slower-growing fungi.[7]

-

-

Determination of MIC:

B. Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.[9]

Experimental Protocol: MFC Assay

-

Following MIC Determination:

-

Plating and Incubation:

-

Determination of MFC:

Data Presentation: MIC and MFC

| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Positive Control MIC (µg/mL) |

| Candida albicans | |||

| Aspergillus fumigatus | |||

| Cryptococcus neoformans |

II. Elucidation of Mechanism of Action

To understand how this compound exerts its antifungal effect, a series of assays targeting key fungal cellular structures and pathways can be performed.

A. Cell Membrane Integrity Assay

This assay determines if this compound disrupts the fungal cell membrane. Propidium iodide (PI) and SYTOX Green are fluorescent dyes that can only enter cells with compromised membranes.[13][14][15]

Experimental Protocol: Propidium Iodide (PI) Staining Assay

-

Fungal Cell Preparation:

-

Grow the fungal cells to the mid-logarithmic phase in a suitable broth medium.

-

Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS to a defined concentration (e.g., 1 x 10⁶ CFU/mL).[14]

-

-

Treatment with this compound:

-

Staining and Analysis:

Data Presentation: Cell Membrane Permeability

| Treatment | Concentration | Percentage of PI-Positive Cells |

| Control | - | |

| This compound | 1x MIC | |

| This compound | 2x MIC | |

| This compound | 4x MIC | |

| Positive Control (e.g., Amphotericin B) | 1x MIC |

B. Ergosterol Biosynthesis Inhibition Assay

Ergosterol is a vital component of the fungal cell membrane and a common target for antifungal drugs. This assay quantifies the ergosterol content in fungal cells after treatment with this compound.[18][19][20]

Experimental Protocol: Ergosterol Quantitation

-

Fungal Culture and Treatment:

-

Inoculate a suitable broth medium with the fungal strain and incubate until the mid-logarithmic phase.

-

Add various concentrations of this compound and continue incubation for several hours.

-

-

Sterol Extraction:

-

Harvest the fungal cells by centrifugation and wash them.

-

Saponify the cell pellet with alcoholic potassium hydroxide.

-

Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

-

-

Quantification:

-

Analyze the extracted sterols by spectrophotometry (scanning between 230 and 300 nm) or by High-Performance Liquid Chromatography (HPLC).

-

The amount of ergosterol is calculated based on the absorbance at specific wavelengths and is typically expressed as a percentage of the wet weight of the cells.[18]

-

Data Presentation: Ergosterol Content

| Treatment | Concentration | Ergosterol Content (% of control) |

| Control | - | 100 |

| This compound | 0.5x MIC | |

| This compound | 1x MIC | |

| This compound | 2x MIC | |

| Positive Control (e.g., Fluconazole) | 1x MIC |

C. Reactive Oxygen Species (ROS) Production Assay

Some antifungal agents induce the production of harmful reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and cell death.[21][22] The fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) is commonly used to detect intracellular ROS.[23][24][25]

Experimental Protocol: Intracellular ROS Detection

-

Fungal Cell Preparation:

-

Prepare a fungal cell suspension as described for the cell membrane integrity assay.

-

-

Loading with DCFH-DA:

-

Incubate the fungal cells with DCFH-DA in the dark for 30-60 minutes. This allows the non-fluorescent DCFH-DA to diffuse into the cells, where it is deacetylated to DCFH.

-

-

Treatment and Measurement:

-

Wash the cells to remove excess probe and resuspend them in fresh medium.

-

Treat the cells with various concentrations of this compound.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to the oxidation of DCFH to the highly fluorescent DCF by ROS.[23]

-

Data Presentation: ROS Production

| Treatment | Concentration | Fold Increase in Fluorescence (vs. Control) |

| Control | - | 1.0 |

| This compound | 0.5x MIC | |

| This compound | 1x MIC | |

| This compound | 2x MIC | |

| Positive Control (e.g., H₂O₂) | - |

III. Visualizing Experimental Processes and Pathways

Experimental Workflow

Caption: Workflow for antifungal testing of this compound.

Hypothetical Signaling Pathway: Ergosterol Biosynthesis Inhibition

Caption: Potential inhibition of the ergosterol pathway.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 3. cognit.ca [cognit.ca]

- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 5. journals.asm.org [journals.asm.org]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]

- 11. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Membrane damage mechanism contributes to inhibition of trans-cinnamaldehyde on Penicillium italicum using Surface-Enhanced Raman Spectroscopy (SERS) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reactive oxygen species in regulation of fungal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bmglabtech.com [bmglabtech.com]

- 24. researchgate.net [researchgate.net]

- 25. Fluorescence Analysis of Reactive Oxygen Species (ROS) Generated by Six Isolates of Aspergillus fumigatus - Photonics [photonics.com.br]

Animal Models for Studying the Effects of Mirabijalone D

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction:

Mirabijalone D is a rotenoid compound isolated from the plant Mirabilis jalapa.[1][2] Rotenoids, a class of naturally occurring heterocyclic compounds, have garnered significant interest for their diverse biological activities. Preliminary evidence suggests that compounds structurally related to this compound, such as rotenone, possess potent anti-inflammatory and bone-protective properties. These effects are mediated, at least in part, through the modulation of key inflammatory and bone resorption signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) pathways.

These application notes provide a comprehensive guide for researchers interested in investigating the therapeutic potential of this compound using established preclinical animal models. The protocols detailed below are designed to assess the anti-inflammatory and anti-osteoporotic efficacy of this compound, providing a framework for preclinical drug development.

I. Proposed Mechanisms of Action of this compound

Based on the known activities of structurally similar rotenoids, this compound is hypothesized to exert its therapeutic effects through the following mechanisms:

-